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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the preclinical and

clinical research involving Saracatinib (AZD0530) for the treatment of Idiopathic Pulmonary

Fibrosis (IPF). It details the mechanism of action, experimental methodologies, quantitative

outcomes, and the signaling pathways implicated in its therapeutic potential.

Introduction and Rationale
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the

relentless scarring of lung tissue.[1][2] Current FDA-approved treatments, nintedanib and

pirfenidone, only slow the rate of lung function decline and are associated with significant side

effects, leading to discontinuation in many patients.[1][2][3][4][5] This highlights the urgent need

for more effective and better-tolerated therapies.[6]

Saracatinib, a potent and selective Src family kinase (SFK) inhibitor, was initially developed for

oncological indications.[1][7] It was identified as a promising candidate for IPF through an

innovative, data-driven in silico approach that connected the transcriptomic perturbations in IPF

with drug-induced gene expression signatures.[1][5][6] Preclinical studies have subsequently

demonstrated that Saracatinib's efficacy in blocking fibrotic responses is equal or superior to

current approved therapies, leading to its investigation in a Phase 1b/2a clinical trial.[1][5]
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Saracatinib is a dual kinase inhibitor, targeting both Src and Bcr-Abl tyrosine kinases.[2][7] In

the context of fibrosis, its primary mechanism involves the inhibition of Src kinases. Src family

kinases are crucial intracellular signaling molecules that mediate pathways involved in cell

proliferation, differentiation, motility, and adhesion.[8][9] In IPF, profibrotic mediators like

Transforming Growth Factor-beta (TGF-β) activate Src kinases, leading to myofibroblast

differentiation and excessive extracellular matrix (ECM) deposition.[7][10]

Transcriptomic analyses have revealed that Saracatinib uniquely alters several key fibrogenic

pathways:

TGF-β Signaling: Saracatinib effectively blocks TGF-β-induced Src kinase activation and

phosphorylation, a critical step in the fibrotic cascade.[1][7][10]

WNT Signaling: This pathway, implicated in fibrosis, was shown to be uniquely altered by

Saracatinib in preclinical models.[1][11][12]

Epithelial-Mesenchymal Transition (EMT): Saracatinib treatment was found to revert gene

expression patterns associated with EMT, a process where epithelial cells gain

mesenchymal characteristics, contributing to fibrosis.[1][11][13]

The diagram below illustrates the central role of Src kinase in TGF-β-mediated fibrosis and the

inhibitory action of Saracatinib.
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Caption: Saracatinib's inhibition of the TGF-β/Src signaling pathway.

Quantitative Data from Preclinical and Clinical
Studies
Quantitative data from various studies are summarized below, highlighting Saracatinib's

performance against controls and existing IPF drugs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1194694?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Preclinical Ex Vivo Models - Precision-Cut Lung
Slices (PCLSs)

Model
Treatment (Duration: 5
days)

Outcome

Bleomycin-induced mouse

model
Saracatinib (0.6 µM)

Equal or superior efficacy in

blocking fibrogenic responses

compared to nintedanib and

pirfenidone.[1]

Ad-TGF-β-induced mouse

model
Saracatinib (0.6 µM)

Equal or superior efficacy in

blocking fibrogenic responses

compared to nintedanib and

pirfenidone.[1]

Human IPF patient lung slices Saracatinib (0.6 µM)

Reduced expression of pro-

fibrotic genes and lowered

collagen levels.[1][6]

Healthy donor lung slices (with

fibrotic cocktail)
Saracatinib (0.6 µM)

Amelioration of fibrosis and

inflammatory cascades.[1]

Table 2: Clinical Trial Design - STOP-IPF (NCT04598919)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9757097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757097/
https://medicine.yale.edu/news-article/following-computational-predictions-scientists-demonstrate-that-cancer-drug-counters-pulmonary-fibrosis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Details

Trial Name
Saracatinib in the Treatment of Patients with

Idiopathic Pulmonary Fibrosis (STOP-IPF).[3][4]

Phase
Phase 1b/2a, Double-blind, Randomized,

Placebo-controlled.[14][15]

Participants 100 individuals with IPF.[3][4][14][15]

Treatment Arm
50 participants receiving 125 mg oral

Saracatinib once daily.[14][15]

Control Arm
50 participants receiving a matching placebo.

[14][15]

Duration
24 weeks of treatment with a 28-week total

follow-up.[4][14][15]

Primary Endpoints
Safety, Tolerability,

Pharmacokinetics/Pharmacodynamics.[16]

Secondary Endpoints

Change in HRCT quantitative fibrosis score,

slope of FVC decline, change in DLCO, quality

of life measures, 6-minute walk distance.[16][17]

Inclusion Criteria (Key)
Age > 40 years, confirmed IPF diagnosis,

FEV1/FVC ratio > 70%.[15][18]

Exclusion Criteria (Key)

Currently taking pirfenidone or nintedanib

(washout of 4 weeks required), listed for lung

transplant, current smoker.[17][18]

Experimental Protocols
A multi-modal approach was used to validate the therapeutic potential of Saracatinib,

progressing from computational screening to human clinical trials.
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Caption: Overall research workflow for Saracatinib in IPF.

In Silico Drug Repurposing
Objective: To identify existing compounds with the potential to reverse the IPF disease

signature.[1][6]

Methodology:

A library of compounds with known clinical experience was selected.[1]

Human cell lines (A549 and MCF7) were exposed to these compounds.[1]

Transcriptomic analysis (RNA sequencing) was performed to generate drug-induced gene

expression "signatures."

These signatures were computationally compared against a library of disease signatures,

including that of IPF.[6]

A strong inverse connection was identified between the IPF signature and the signature

induced by Saracatinib, suggesting a therapeutic effect.[1]

In Vitro Studies with Human Lung Fibroblasts
Objective: To assess Saracatinib's effect on fibrogenic processes in a disease-relevant cell

type.[1]

Methodology:

Normal Human Lung Fibroblasts (NHLFs) were cultured.
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Cells were stimulated with TGF-β to induce a fibrotic phenotype, confirmed by measuring

the phosphorylation of Src at residue Y416.[1][10]

Saracatinib was added to the culture medium.

Endpoints included the assessment of α-smooth muscle actin (α-SMA) expression (a

marker of myofibroblast activation) and transcriptomic analysis to identify altered gene

sets associated with fibrosis.[7]

In Vivo Murine Models of Pulmonary Fibrosis
Objective: To evaluate the anti-fibrotic efficacy of Saracatinib in established animal models of

lung fibrosis.[5][11]

Methodology: Two primary models were used:

Bleomycin-Induced Fibrosis:

Mice receive a single intratracheal instillation of bleomycin to induce lung injury and

subsequent fibrosis.

Treatment with Saracatinib, nintedanib, pirfenidone, or vehicle control is initiated.

After a set period (e.g., 14 or 21 days), lungs are harvested for analysis.

Adenovirus-TGF-β (Ad-TGF-β)-Induced Fibrosis:

Mice are administered an adenovirus vector expressing active TGF-β, leading to a

robust fibrotic response.

A similar treatment and analysis protocol as the bleomycin model is followed.

Analysis: Efficacy was measured by quantifying collagen content in the lungs and performing

whole-lung transcriptomic analysis to see if Saracatinib reverted fibrogenic pathways.[1][6]

The workflow for the bleomycin model is detailed below.
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Caption: Experimental workflow for the in vivo bleomycin mouse model.

Ex Vivo Studies with Precision-Cut Lung Slices (PCLS)
Objective: To test Saracatinib's efficacy on intact lung tissue from both fibrotic animal models

and human patients, preserving the complex multicellular environment.[1][5][11]

Methodology:

Lungs were harvested from mice previously treated with bleomycin or Ad-TGF-β, or from

explanted lungs of IPF patients undergoing transplantation and healthy donors.[1][6]
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Thin, viable slices of lung tissue (PCLSs) were prepared.

PCLSs were cultured and treated with Saracatinib (e.g., 0.6 µM), nintedanib, pirfenidone,

or vehicle for a period of up to 5 days.[1][10]

In some experiments with healthy donor tissue, a "fibrotic cocktail" (containing TGF-β,

PDGF-AB, TNF-α) was used to induce a fibrotic response.[1]

Analysis: The primary outcomes were changes in the expression of fibrotic and inflammatory

genes and collagen levels within the tissue slices.[1][6]

Conclusion
Saracatinib has emerged as a highly promising therapeutic candidate for IPF, distinguished by

a rational, computation-led discovery process.[8] Extensive preclinical testing across in vitro, in

vivo, and ex vivo models has consistently demonstrated its potent anti-fibrotic effects, which

appear to be at least equivalent, if not superior, to currently approved therapies.[1][5] By

targeting Src kinase, Saracatinib inhibits key signaling pathways central to IPF pathogenesis,

including TGF-β, WNT, and EMT.[1][11] The ongoing STOP-IPF clinical trial is a critical next

step to translate these compelling preclinical findings into a safe and effective treatment for

patients with idiopathic pulmonary fibrosis.[4][16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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